Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
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Overview
Description
Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a compound used in organic synthesis, particularly in peptide synthesis. The Boc group (tert-butyloxycarbonyl) is a common protecting group for amines in organic chemistry, which helps to prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors to ensure consistent product quality and to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (N,N,N’,N’-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Coupling: HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products
Deprotection: The major product is the free amine.
Coupling: The major product is the peptide or polypeptide formed by the reaction.
Scientific Research Applications
Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-
Properties
Molecular Formula |
C19H29NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)24-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1 |
InChI Key |
BTRCYFWSNTWMLA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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